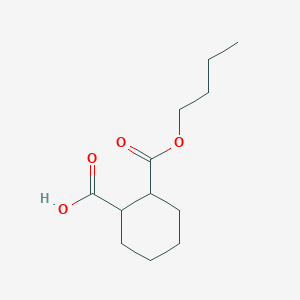
Butyl hydrogen cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl hydrogen cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane and is characterized by the presence of two carboxylate groups attached to the cyclohexane ring. This compound is used in various industrial applications, particularly as a plasticizer in the production of flexible plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of various esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alcohols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
Uniqueness
Butyl hydrogen cyclohexane-1,2-dicarboxylate is unique in its ability to provide enhanced flexibility and plasticity to PVC products without the potential health risks associated with phthalate-based plasticizers. Its hydrogenated structure reduces the likelihood of leaching and environmental contamination, making it a safer alternative for use in various applications .
Propriétés
Numéro CAS |
21583-35-7 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-butoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
Clé InChI |
VRHUZZLSVQTROS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



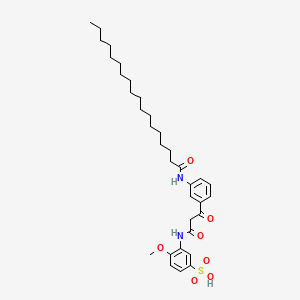
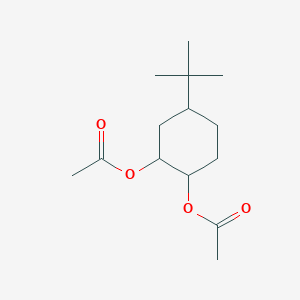


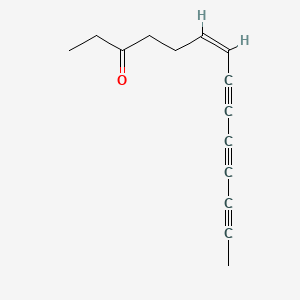






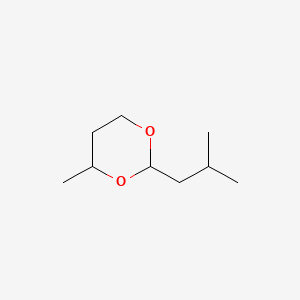
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
